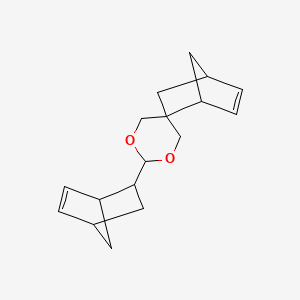
2'-Bicyclo(2.2.1)hept-5-en-2-ylspiro(bicyclo(2.2.1)hept-5-ene-2,5'-(1,3)dioxane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Bicyclo(2.2.1)hept-5-en-2-ylspiro(bicyclo(2.2.1)hept-5-ene-2,5’-(1,3)dioxane) is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bicyclo(2.2.1)hept-5-en-2-ylspiro(bicyclo(2.2.1)hept-5-ene-2,5’-(1,3)dioxane) typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2’-Bicyclo(2.2.1)hept-5-en-2-ylspiro(bicyclo(2.2.1)hept-5-ene-2,5’-(1,3)dioxane) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2’-Bicyclo(2.2.1)hept-5-en-2-ylspiro(bicyclo(2.2.1)hept-5-ene-2,5’-(1,3)dioxane) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 2’-Bicyclo(2.2.1)hept-5-en-2-ylspiro(bicyclo(2.2.1)hept-5-ene-2,5’-(1,3)dioxane) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
- Bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride
- Bicyclo[2.2.1]hept-2-en-5-one
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Uniqueness
2’-Bicyclo(2.2.1)hept-5-en-2-ylspiro(bicyclo(2.2.1)hept-5-ene-2,5’-(1,3)dioxane) is unique due to its spiro linkage, which imparts distinct chemical and physical properties. This structural feature differentiates it from other bicyclic compounds and contributes to its specific reactivity and applications .
Propiedades
Número CAS |
3781-34-8 |
|---|---|
Fórmula molecular |
C17H22O2 |
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
2-(2-bicyclo[2.2.1]hept-5-enyl)spiro[1,3-dioxane-5,5'-bicyclo[2.2.1]hept-2-ene] |
InChI |
InChI=1S/C17H22O2/c1-3-13-5-11(1)7-15(13)16-18-9-17(10-19-16)8-12-2-4-14(17)6-12/h1-4,11-16H,5-10H2 |
Clave InChI |
DJAGRBSIXXHAHL-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1C=C2)C3OCC4(CC5CC4C=C5)CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


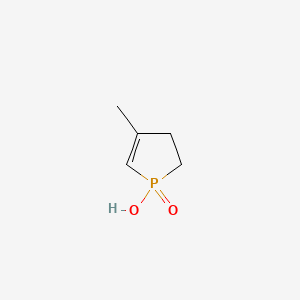
![2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14170611.png)
![2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone](/img/structure/B14170616.png)
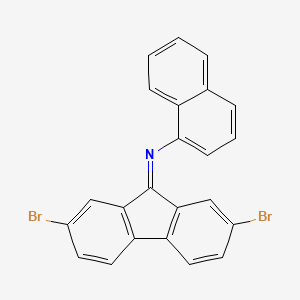

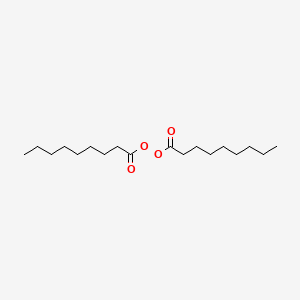
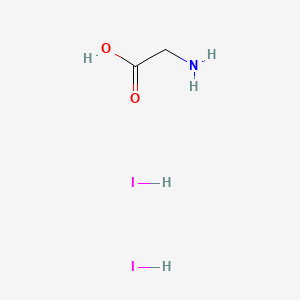

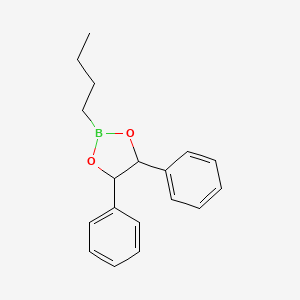
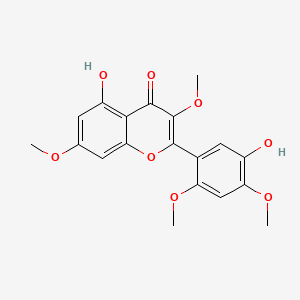
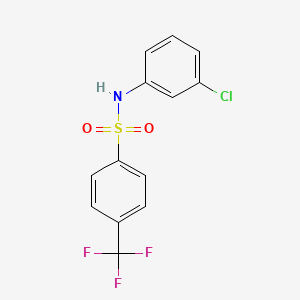
![2-[[1-(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid](/img/structure/B14170679.png)
![6-Chloropyrido[4,3-c][1,5]naphthyridine](/img/structure/B14170680.png)

